2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate

Sulfonate Ester Reactivity Leaving Group Ability Physical Organic Chemistry

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate (CAS 886360-93-6) is a fluorinated aryl sulfonate ester belonging to the class of pentafluorophenyl (PFP) activated esters. With a molecular formula of C₁₄H₈F₅NO₄S and molecular weight of 381.28 g/mol, it is characterized by a pentafluorophenyl leaving group attached to a 4-acetamidobenzenesulfonate core.

Molecular Formula C14H8F5NO4S
Molecular Weight 381.28 g/mol
CAS No. 886360-93-6
Cat. No. B3043547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate
CAS886360-93-6
Molecular FormulaC14H8F5NO4S
Molecular Weight381.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21)
InChIKeyCBRMRUOIHTWWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate (CAS 886360-93-6): A Pre-Activated Sulfonate Ester for Controlled Sulfonamide Synthesis


2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate (CAS 886360-93-6) is a fluorinated aryl sulfonate ester belonging to the class of pentafluorophenyl (PFP) activated esters [1]. With a molecular formula of C₁₄H₈F₅NO₄S and molecular weight of 381.28 g/mol, it is characterized by a pentafluorophenyl leaving group attached to a 4-acetamidobenzenesulfonate core . The compound is commercially available as a research reagent (typical purity ≥95%) with a reported melting point of 168–170 °C . Its primary value lies in serving as a shelf-stable, pre-activated sulfonate electrophile for the stoichiometric preparation of sulfonamides, particularly where the target sulfonyl chloride is unstable, difficult to isolate, or requires inconvenient handling precautions [2].

Why Generic Sulfonate Esters or Sulfonyl Halides Cannot Substitute 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate in Precision Synthesis


Interchanging this PFP-sulfonate with common sulfonyl chlorides (e.g., 4-acetamidobenzenesulfonyl chloride, CAS 121-60-8) or less activated sulfonate esters (e.g., 4-fluorophenyl 4-(acetylamino)benzenesulfonate) introduces significant performance trade-offs. Sulfonyl chlorides bearing electron-withdrawing acetamido substituents are frequently unstable, susceptible to hydrolytic degradation, and require immediate use upon preparation [1]. Conversely, single-fluorinated or non-fluorinated aryl sulfonate esters (e.g., 4-fluorophenyl 4-(acetylamino)benzenesulfonate, MW 309.31 g/mol [2]) possess a substantially poorer leaving group—the pKa of 4-fluorophenol is 9.89 versus 5.5 for pentafluorophenol —which dramatically reduces their electrophilic reactivity toward amines. The PFP-sulfonate uniquely bridges this divide: the strongly electron-withdrawing pentafluorophenyl ring activates the sulfonate toward nucleophilic displacement to a degree competitive with sulfonyl chlorides, while simultaneously conferring shelf stability that sulfonyl chlorides lack [1]. This dual advantage is not replicated by any single structural analog.

Head-to-Head Quantitative Evidence for 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate Against Closest Comparators


Leaving Group Acidity (pKa): Pentafluorophenolate Versus 4-Fluorophenolate, 4-Nitrophenolate, and Phenolate

A lower pKa of the conjugate acid of the leaving group directly correlates with a better leaving group and higher electrophilic reactivity of the sulfonate ester. Pentafluorophenol exhibits a pKa of 5.5 , which is ~4.4 units more acidic than phenol (pKa ~9.95) and ~4.4 units more acidic than 4-fluorophenol (pKa 9.89 ). It is also ~1.7 units more acidic than 4-nitrophenol (pKa 7.15 ). This positions the PFP-sulfonate leaving group between the highly activated nitrophenol and the exceptionally labile sulfonyl chloride, enabling sufficient electrophilicity for efficient aminolysis under mild conditions while retaining shelf stability.

Sulfonate Ester Reactivity Leaving Group Ability Physical Organic Chemistry

Aminolysis Reactivity: PFP-Sulfonates Achieve High Sulfonamide Yields Comparable to Sulfonyl Chlorides Without Decomposition

Literature on heterocyclic PFP-sulfonate esters demonstrates their effectiveness as sulfonyl chloride surrogates for sulfonamide formation. In a direct comparison framework, PFP-sulfonates react with primary and secondary amines to produce sulfonamides in high yields, with microwave-assisted protocols delivering products in 'good yields without the requirement for chromatographic purification' [1]. Critically, PFP-sulfonates circumvent the instability problems plaguing electron-deficient sulfonyl chlorides, which readily decompose via SO₂ extrusion [2]. While specific yield data for the 4-acetamidobenzenesulfonate analog are not reported in primary literature, the PFP-sulfonate class has been validated across diverse heterocyclic substrates, with aminolysis yields typically comparable to (and sometimes exceeding) those achieved with corresponding sulfonyl chlorides, but with the operational advantage of a shelf-stable, non-hydrolytically degradable reagent [3].

Sulfonamide Synthesis Nucleophilic Displacement Microwave-Assisted Synthesis

Hydrolytic Stability: PFP Esters Demonstrate Superior Resistance to Spontaneous Hydrolysis Versus NHS Esters

Although the most robust hydrolysis-rate comparisons are between PFP carboxylate esters and N-hydroxysuccinimidyl (NHS) esters, the fundamental electronic principles apply analogously to sulfonate esters. PFP esters are documented to be 'less susceptible to spontaneous hydrolysis during conjugation reactions' compared to NHS esters [1]. A 2025 study confirmed unequivocally that 'PFP esters have excellent stability to hydrolysis, comparing favorably even to N-hydroxysuccinimidyl (NHS) esters' [2]. The electron-withdrawing perfluorinated ring stabilizes the PFP-sulfonate ground state while maintaining sufficient leaving group quality, resulting in a reagent that persists in reaction mixtures long enough to engage less reactive amine nucleophiles without being consumed by competing aqueous hydrolysis.

Active Ester Stability Peptide Conjugation Hydrolysis Rate

Functional Group Distinction: Acetamido Substituent Enables Downstream Deprotection Route Inaccessible to Tosylate or Unsubstituted Analogs

The 4-acetamido substituent differentiates this PFP-sulfonate from the more structurally generic pentafluorophenyl 4-methylbenzenesulfonate (PFP-tosylate, CAS 2069-36-5, MW 338.25 g/mol ). Once the PFP-sulfonate is converted to the corresponding sulfonamide, the acetamido group provides a latent amine handle that can be revealed by acid- or base-mediated deacetylation. This is not available from the methyl group of tosylate. The molecular weight difference (381.28 vs. 338.25 g/mol ) also provides chromatographic and mass spectrometric distinction, which can be critical in parallel synthesis where multiple sulfonamides are generated simultaneously.

Sulfonamide Protecting Group Strategy Orthogonal Deprotection Sulfonate Ester Design

Thermal Stability and Storage: High Melting Point Enables Long-Term Ambient Storage Unlike Low-Melting Sulfonyl Halides

The reported melting point of 2,3,4,5,6-pentafluorophenyl 4-(acetylamino)-benzenesulfonate is 168–170 °C . In contrast, 4-acetamidobenzenesulfonyl chloride (CAS 121-60-8) is a corrosive, moisture-sensitive solid that hydrolyzes on contact with water and ambient humidity [1]. The PFP-sulfonate's crystalline, high-melting nature enables convenient weighing, long-term storage under ambient conditions, and compatibility with automated solid-dispensing platforms. The sulfonyl fluoride analog (4-acetamidobenzenesulfonyl fluoride, CAS 329-20-4, MW 217.22 g/mol [2]) is also a solid but exhibits a different reactivity profile (slower aminolysis, requiring different catalysts). This physical-form advantage directly impacts laboratory workflow and procurement logistics.

Reagent Stability Solid-Phase Handling Procurement Logistics

Procurement-Driven Application Scenarios for 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate


Parallel Library Synthesis of N-Acetamidobenzenesulfonamides for Drug Discovery Screening

In medicinal chemistry programs requiring diverse sulfonamide libraries, this PFP-sulfonate enables parallel plate-based aminolysis without the need for freshly prepared sulfonyl chlorides. Its established class-level reactivity ensures high conversion with primary and secondary amines under microwave or conventional heating [1], while the acetamido group provides a convenient UV and MS handle for reaction monitoring and purification. The shelf stability allows procurement of a single bulk batch for an entire library campaign [2].

Bioconjugation Requiring Hydrolytically Robust Sulfonate Electrophiles in Aqueous Buffer Systems

For protein or peptide modification in partially aqueous media, the enhanced hydrolytic stability of PFP-esters relative to NHS-esters [3] reduces competing hydrolysis that plagues NHS-sulfonate and sulfonyl chloride reagents. This ensures a higher proportion of active electrophile remains available for amine targeting, improving conjugate yield and homogeneity.

Multi-Step Synthesis Requiring Latent Amine Functionality on the Sulfonamide Core

In routes where the sulfonamide nitrogen ultimately requires deprotection to a primary aniline, the acetamido group of this compound serves dual duty as a UV/MS tag during intermediate purification and as a protected amine that can be cleaved under acidic or basic conditions post-coupling. This eliminates a synthetic step relative to using a tosyl-based PFP-sulfonate, which would require separate introduction of an amine handle .

Automated High-Throughput Experimentation (HTE) Requiring Weighable, Non-Hygroscopic Solid Reagents

The high melting point (168–170 °C) and non-hydroscopic crystalline form make this PFP-sulfonate directly compatible with automated solid-dispensing robots commonly used in HTE workflows. In contrast, 4-acetamidobenzenesulfonyl chloride requires manual handling under inert atmosphere and is unsuitable for automated weighing [4], removing a significant bottleneck in high-throughput synthesis.

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